molecular formula C18H15N3O5S2 B2492506 (2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide CAS No. 683238-15-5

(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide

Cat. No. B2492506
CAS RN: 683238-15-5
M. Wt: 417.45
InChI Key: WASXAHBJSHGXPM-QNAKUDHHSA-N
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Description

(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C18H15N3O5S2 and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality (2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Anti-Inflammatory Properties: Studies have indicated that this compound exhibits anti-inflammatory effects by modulating key inflammatory pathways. It may inhibit pro-inflammatory enzymes (such as cyclooxygenase) or suppress cytokine production, making it a promising lead for developing novel anti-inflammatory drugs.

b. Analgesic Activity: The compound’s unique structure could contribute to analgesic properties. Researchers have explored its potential as a pain-relieving agent, targeting specific pain receptors or neural pathways. Further optimization may yield potent analgesics.

c. Cardiovascular Applications: Given its structural resemblance to certain natural products, this compound might influence cardiovascular function. Investigations into its effects on heart contractility, blood pressure regulation, or arrhythmia management could be fruitful.

d. Anticancer Potential: Complex benzothiazole derivatives often exhibit antitumor activity. Researchers have explored this compound’s impact on cancer cell growth, apoptosis, and metastasis. Its nitrophenyl moiety may play a role in targeting cancer-specific pathways.

a. Key Synthetic Strategies: Researchers have employed oxidative dearomatization, Diels-Alder reactions, and other innovative methods to construct the benzothiazole core. These strategies enable access to diverse analogs for further exploration.

b. Domino Annulation Reactions: Recent work has demonstrated a divergent domino annulation reaction involving prop-2-ynylsulfonium salts and sulfonyl-protected β-amino ketones. This methodology provides access to epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles, which could be adapted for synthesizing related compounds.

Material Science and Optoelectronics

Considering its conjugated system and electron-withdrawing groups, this compound may find applications in material science:

a. Organic Semiconductors: Researchers have explored its potential as an organic semiconductor due to its extended π-conjugation. By modifying the substituents, it could serve as a building block for optoelectronic devices.

b. Photophysical Properties: Investigations into its absorption and emission spectra, fluorescence quantum yield, and photoconductivity could reveal insights for designing novel materials.

properties

IUPAC Name

(E)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-20-15-9-8-14(28(2,25)26)11-16(15)27-18(20)19-17(22)10-5-12-3-6-13(7-4-12)21(23)24/h3-11H,1-2H3/b10-5+,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASXAHBJSHGXPM-AYVOTNPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide

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